molecular formula C5H6N2O3 B11925955 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate CAS No. 1409932-24-6

6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate

Cat. No.: B11925955
CAS No.: 1409932-24-6
M. Wt: 142.11 g/mol
InChI Key: FRSYQBQHKXPMBO-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate is a heterocyclic compound with the molecular formula C5H6N2O3. This compound is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of an oxo group at position 6 and a carbaldehyde group at position 3 makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-ketoglutaric acid with hydrazine to form 1,4,5,6-tetrahydro-6-oxopyridazine-3-carboxylic acid, which is then oxidized to form the desired compound . The reaction conditions often include the use of solvents like toluene and catalysts such as copper acetate, with the reaction mixture being stirred at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbaldehyde group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.

Major Products:

    Oxidation: 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid.

    Reduction: 6-Hydroxy-1,6-dihydropyridazine-3-carbaldehyde.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 through the NF-κB/MAPK pathway . This anti-inflammatory activity is particularly relevant in the context of acute lung injury and sepsis, where excessive inflammation plays a critical role in disease progression.

Comparison with Similar Compounds

  • 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid
  • 1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
  • 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Uniqueness: 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate is unique due to the presence of both an oxo group and a carbaldehyde group on the pyridazine ring

Properties

CAS No.

1409932-24-6

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

6-oxo-1H-pyridazine-3-carbaldehyde;hydrate

InChI

InChI=1S/C5H4N2O2.H2O/c8-3-4-1-2-5(9)7-6-4;/h1-3H,(H,7,9);1H2

InChI Key

FRSYQBQHKXPMBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NN=C1C=O.O

Origin of Product

United States

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